4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one” is a novel compound that has been synthesized and studied for its potential therapeutic applications . It is part of a series of compounds that have been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
Synthesis Analysis
The synthesis of this compound involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was investigated by X-ray crystallography . The compound crystallizes in the tetragonal space group I41/a with cell parameters a = 27.7990(6)Å, c = 12.1800(8)Å, V = 9412.5(7)Å3 and Z = 16 . The structure reveals that the pyrazine ring is in a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reductive amination, which is a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine .Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis of novel derivatives related to 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one and tested their antimicrobial efficacy. The compounds showed significant antibacterial and antifungal activities, as assessed by in vitro methods. Molecular modeling techniques, including docking studies with specific protein targets (oxidoreductase), further supported the potential of these derivatives as antimicrobial agents. The research underscores the therapeutic promise of these compounds in combating microbial infections, with a good correlation found between the genetic algorithm scores and experimental inhibitory potency (Mandala et al., 2013).
Catalysis in Organic Synthesis
Another area of application involves the use of similar structures in the catalysis of organic reactions. For instance, silica-bonded N-propylpiperazine sodium n-propionate has been demonstrated as an effective catalyst in the synthesis of 4H-pyran derivatives, showcasing its utility in organic synthesis. This catalyst facilitates the preparation of various heterocyclic compounds through condensation reactions in an eco-friendly manner, offering a recyclable, heterogeneous solid base that maintains efficiency over multiple uses (Niknam et al., 2013).
Anticholinesterase Activity
Research into derivatives of this compound also extends to the study of their potential anticholinesterase activity. One such study developed a novel synthesis method for these compounds, exploring their inhibitory effects on butyrylcholinesterase. This line of inquiry is vital for understanding how these substances might be used to treat diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Filippova et al., 2019).
Future Directions
The future directions for the research on this compound could involve further investigation into its potential therapeutic applications, given its significant antibacterial and antifungal activity . Additionally, more studies could be conducted to better understand its mechanism of action and to further characterize its physical and chemical properties.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-20-19(14-22(25)26-21(20)13-17)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOTYDZTMYXDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322541 |
Source
|
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847162-39-4 |
Source
|
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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